
2-(2-Chlorophenyl)-3-nitrochromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-3-nitrochromen-4-one is a chemical compound that belongs to the class of chromenone derivatives. This compound has been extensively studied for its various applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-(2-Chlorophenyl)-3-nitrochromen-4-one involves the oxidation of the nitro group to a nitro radical by ROS. This process leads to the formation of a highly fluorescent compound that can be detected using fluorescence microscopy or spectroscopy. The fluorescence intensity of the compound is directly proportional to the concentration of ROS in the cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Chlorophenyl)-3-nitrochromen-4-one are primarily related to its ability to detect ROS in living cells. This compound has been shown to be non-toxic to cells at low concentrations and does not interfere with cellular processes. The detection of ROS using 2-(2-Chlorophenyl)-3-nitrochromen-4-one has been used to study the role of oxidative stress in various diseases and to identify potential therapeutic targets.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-Chlorophenyl)-3-nitrochromen-4-one in lab experiments include its high sensitivity and specificity for ROS detection, its non-toxicity to cells at low concentrations, and its ability to detect ROS in living cells. However, there are also some limitations to using this compound in lab experiments. For example, the fluorescence intensity of the compound may be influenced by factors such as pH, temperature, and the presence of other molecules in the cell. Additionally, the synthesis of 2-(2-Chlorophenyl)-3-nitrochromen-4-one can be time-consuming and requires specialized equipment.
Zukünftige Richtungen
There are several future directions for the use of 2-(2-Chlorophenyl)-3-nitrochromen-4-one in scientific research. One potential direction is the development of new fluorescent probes based on the chromenone scaffold for the detection of other reactive species such as reactive nitrogen species (RNS). Another potential direction is the use of 2-(2-Chlorophenyl)-3-nitrochromen-4-one in the development of new therapies for oxidative stress-related diseases. Additionally, the use of 2-(2-Chlorophenyl)-3-nitrochromen-4-one in combination with other imaging techniques such as electron microscopy and super-resolution microscopy could provide new insights into the role of ROS in cellular processes.
Conclusion:
In conclusion, 2-(2-Chlorophenyl)-3-nitrochromen-4-one is a valuable tool for studying oxidative stress-related diseases and for detecting ROS in living cells. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(2-Chlorophenyl)-3-nitrochromen-4-one have been discussed in this paper. Further research on this compound could lead to the development of new therapies for oxidative stress-related diseases and provide new insights into the role of ROS in cellular processes.
Synthesemethoden
The synthesis of 2-(2-Chlorophenyl)-3-nitrochromen-4-one involves the condensation of 2-chlorobenzaldehyde with 3-nitroacetophenone in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 70-80°C for several hours. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)-3-nitrochromen-4-one has been extensively studied for its various applications in scientific research. This compound is primarily used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. The ability of 2-(2-Chlorophenyl)-3-nitrochromen-4-one to detect ROS in living cells makes it a valuable tool for studying oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
143468-14-8 |
|---|---|
Produktname |
2-(2-Chlorophenyl)-3-nitrochromen-4-one |
Molekularformel |
C15H8ClNO4 |
Molekulargewicht |
301.68 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C15H8ClNO4/c16-11-7-3-1-5-9(11)15-13(17(19)20)14(18)10-6-2-4-8-12(10)21-15/h1-8H |
InChI-Schlüssel |
RIQCRUZMLONGNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Synonyme |
4H-1-Benzopyran-4-one,2-(2-chlorophenyl)-3-nitro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




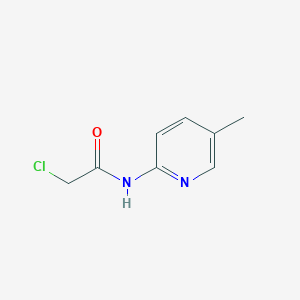


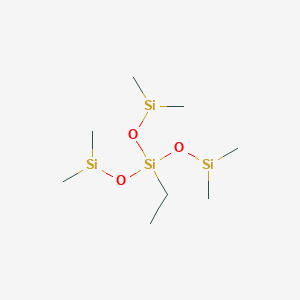
![2-Chloro-7-fluorobenzo[d]thiazole](/img/structure/B136207.png)
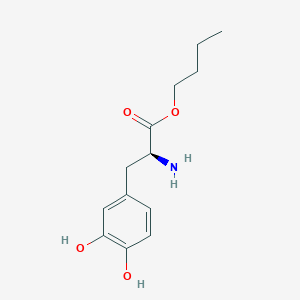
![2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B136210.png)

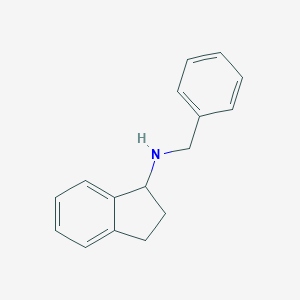

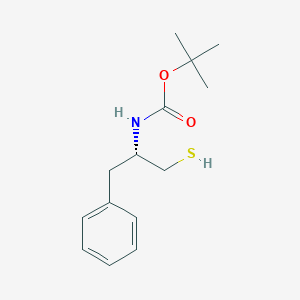

![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136223.png)